molecular formula C27H33NO4 B342077 Dodecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate

Dodecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate

Katalognummer: B342077
Molekulargewicht: 435.6 g/mol
InChI-Schlüssel: TZCXOKRQGFGXHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate is a chemical compound with the molecular formula C27H33NO4 and a molecular weight of 435.568 g/mol . This compound is known for its unique structural features, which include a dodecyl ester group attached to a 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate core. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of Dodecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate typically involves the esterification of 1,3-dioxo-2-phenyl-5-isoindolinecarboxylic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Dodecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Dodecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Dodecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active 1,3-dioxo-2-phenyl-5-isoindolinecarboxylic acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Dodecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ester group and the resulting chemical properties and applications.

Eigenschaften

Molekularformel

C27H33NO4

Molekulargewicht

435.6 g/mol

IUPAC-Name

dodecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate

InChI

InChI=1S/C27H33NO4/c1-2-3-4-5-6-7-8-9-10-14-19-32-27(31)21-17-18-23-24(20-21)26(30)28(25(23)29)22-15-12-11-13-16-22/h11-13,15-18,20H,2-10,14,19H2,1H3

InChI-Schlüssel

TZCXOKRQGFGXHD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3

Kanonische SMILES

CCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.